4'-Tert-butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family It features a biphenyl core with a tert-butyl group and a hydroxyl group attached to one phenyl ring, and an aldehyde group attached to the other phenyl ring
Preparation Methods
The synthesis of 4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylbiphenyl is then subjected to hydroxylation and formylation reactions to introduce the hydroxyl and aldehyde groups, respectively .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hydroxyl and aldehyde groups play a crucial role in these interactions, allowing the compound to bind to specific sites on enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde include:
4,4’-Di-tert-butylbiphenyl: Lacks the hydroxyl and aldehyde groups, making it less reactive in certain chemical reactions.
4,4’-Dihydroxybiphenyl: Contains two hydroxyl groups but lacks the tert-butyl and aldehyde groups, resulting in different chemical properties and reactivity.
4-Hydroxybenzaldehyde: Contains a single phenyl ring with hydroxyl and aldehyde groups but lacks the biphenyl structure and tert-butyl group, leading to different applications and reactivity.
The uniqueness of 4’-Tert-butyl-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde lies in its combination of functional groups and biphenyl structure, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-7-4-12(5-8-15)13-6-9-16(19)14(10-13)11-18/h4-11,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKLXIKQOHIZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582659 |
Source
|
Record name | 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-06-2 |
Source
|
Record name | 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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